molecular formula C4H6F2O4S B6615905 2-(2,2-difluoroethanesulfonyl)acetic acid CAS No. 1178684-85-9

2-(2,2-difluoroethanesulfonyl)acetic acid

Cat. No. B6615905
CAS RN: 1178684-85-9
M. Wt: 188.15 g/mol
InChI Key: RJPIQECPLXVXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-difluoroethanesulfonyl)acetic acid, also known as DFEA, is a small molecule that is widely used in scientific research due to its unique properties. DFEA is an organic compound that is a derivative of acetic acid, and is composed of a sulfonyl group attached to a fluoroalkane. DFEA is a versatile compound that is used in a variety of laboratory experiments and has a wide range of applications in the field of biochemistry and physiology.

Scientific Research Applications

2-(2,2-difluoroethanesulfonyl)acetic acid is widely used in scientific research due to its unique properties. 2-(2,2-difluoroethanesulfonyl)acetic acid is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a stabilizing agent for proteins and other biomolecules. 2-(2,2-difluoroethanesulfonyl)acetic acid is also used in the preparation of pharmaceuticals and as a stabilizing agent in the production of polymers. Additionally, 2-(2,2-difluoroethanesulfonyl)acetic acid is used in the synthesis of a variety of fluorinated compounds.

Mechanism of Action

2-(2,2-difluoroethanesulfonyl)acetic acid is an organic compound that is composed of a sulfonyl group attached to a fluoroalkane. The sulfonyl group of 2-(2,2-difluoroethanesulfonyl)acetic acid is able to form hydrogen bonds with other molecules and is also able to form a covalent bond with other molecules. The fluoroalkane group of 2-(2,2-difluoroethanesulfonyl)acetic acid is able to form a strong dipole-dipole interaction with other molecules, which allows it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
2-(2,2-difluoroethanesulfonyl)acetic acid is a small molecule that has a wide range of biochemical and physiological effects. 2-(2,2-difluoroethanesulfonyl)acetic acid is able to interact with a variety of enzymes and proteins, which can affect their activity and stability. Additionally, 2-(2,2-difluoroethanesulfonyl)acetic acid has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. 2-(2,2-difluoroethanesulfonyl)acetic acid has also been shown to have an effect on the expression of genes, which can affect the development and function of cells.

Advantages and Limitations for Lab Experiments

2-(2,2-difluoroethanesulfonyl)acetic acid is a versatile compound that can be used in a variety of laboratory experiments. 2-(2,2-difluoroethanesulfonyl)acetic acid is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a catalyst for the synthesis of organic compounds. Additionally, 2-(2,2-difluoroethanesulfonyl)acetic acid is able to form hydrogen bonds and covalent bonds with other molecules, which makes it useful in the synthesis of a variety of fluorinated compounds. However, 2-(2,2-difluoroethanesulfonyl)acetic acid is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.

Future Directions

2-(2,2-difluoroethanesulfonyl)acetic acid has a wide range of applications in the field of biochemistry and physiology, and there are numerous possibilities for further research. Further research could focus on the use of 2-(2,2-difluoroethanesulfonyl)acetic acid as a reagent for the synthesis of pharmaceuticals, as a stabilizing agent for proteins and other biomolecules, and as a stabilizing agent in the production of polymers. Additionally, further research could focus on the biochemical and physiological effects of 2-(2,2-difluoroethanesulfonyl)acetic acid, as well as the development of new methods for synthesizing 2-(2,2-difluoroethanesulfonyl)acetic acid. Finally, research could focus on the development of new and improved methods for using 2-(2,2-difluoroethanesulfonyl)acetic acid in laboratory experiments.

Synthesis Methods

2-(2,2-difluoroethanesulfonyl)acetic acid is synthesized from acetic acid and fluoroethylene sulfonyl chloride in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a white, crystalline powder. The synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid is relatively simple and can be done in a laboratory setting.

properties

IUPAC Name

2-(2,2-difluoroethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIQECPLXVXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethanesulfonyl)acetic acid

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